(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
Overview
Description
®-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine compound with a pyrrolidine ring structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
®-(+)-2-Aminomethyl-1-ethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-Aminomethyl-1-ethylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as ®-1-ethylpyrrolidine-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an aldehyde using a reducing agent like lithium aluminum hydride.
Reductive Amination: The aldehyde is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield ®-(+)-2-Aminomethyl-1-ethylpyrrolidine.
Industrial Production Methods
In industrial settings, the production of ®-(+)-2-Aminomethyl-1-ethylpyrrolidine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-Aminomethyl-1-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines, oximes
Reduction: Secondary amines, tertiary amines
Substitution: Amides, ureas, alkylated derivatives
Mechanism of Action
The mechanism of action of ®-(+)-2-Aminomethyl-1-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The pyrrolidine ring structure provides rigidity and specificity in binding, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: The enantiomer of ®-(+)-2-Aminomethyl-1-ethylpyrrolidine with similar chemical properties but different biological activity.
2-Aminomethylpyrrolidine: A simpler analog without the ethyl group, used in similar applications but with different reactivity.
1-Ethylpyrrolidine: A related compound lacking the aminomethyl group, used as a solvent or intermediate in organic synthesis.
Uniqueness
®-(+)-2-Aminomethyl-1-ethylpyrrolidine is unique due to its chiral nature and specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its applications in asymmetric synthesis and medicinal chemistry highlight its importance compared to similar compounds.
Properties
IUPAC Name |
[(2R)-1-ethylpyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRBEYYLYRXYCG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287983 | |
Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22795-97-7 | |
Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22795-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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